![molecular formula C48H48N8O12Si8 B2898562 Octa(aminophenyl)-T8-silesquioxane CAS No. 518359-82-5](/img/structure/B2898562.png)
Octa(aminophenyl)-T8-silesquioxane
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Overview
Description
Octa(aminophenyl)-T8-silesquioxane (OAPS) is a type of polyhedral oligomeric silsesquioxane (POSS) that has unique properties due to its nanometer size and organic–inorganic nature . It can serve as a cross-linking agent for organic polymeric resins . The amino functional groups of OAPS can form chemical bonds or hydrogen bonds to appropriate matrix polymers or resins .
Synthesis Analysis
OAPS can be synthesized through the reduction of octa(nitrophenyl)silsesquioxane (ONPS) . It has been used as the curing agent of diglycidyl ether of bisphenol-A (DGEBA) epoxy resin .Molecular Structure Analysis
The molecular structure of OAPS is complex due to the functional -NH2 group on the phenyl ring which can either be attached at a meta, a para, or an ortho position . The rigid structure of OAPS and its compatibility with all types of polymers make their use attractive in various polymer industries .Chemical Reactions Analysis
The reactions between amino groups and epoxy groups were investigated using Fourier transform infrared spectroscopy . The curing reaction of the DGEBA/OAPS prepolymer could occur under low temperatures compared with DGEBA/DDS .Physical And Chemical Properties Analysis
OAPS has very good compatibility with DGEBA at the molecular level and can form a transparent DGEBA/OAPS resin . The large cage structure of OAPS limits the motion of chains between the cross-linking points . The dielectric constant (D(k)) decreases with the increasing content of 2D porous OAPS-GO, and a D(k) value of 1.9 was achieved .Scientific Research Applications
Octa(aminophenyl)-T8-silesquioxane has been studied for a variety of applications in scientific research, including drug delivery, catalysis, and sensing. This compound has been studied as a potential drug delivery system due to its biocompatibility, high thermal stability, and excellent chemical resistance. In addition, this compound has been investigated as a catalyst for organic reactions due to its ability to stabilize reactive intermediates. Finally, this compound has been studied as a sensing material due to its high mechanical strength and ability to bind and release molecules in response to environmental stimuli.
Mechanism of Action
Target of Action
Octa(aminophenyl)-T8-silesquioxane (OAPS) primarily targets organic polymeric resins . The compound’s eight aniline-like amino groups, one on each corner silicon atom, can form chemical bonds or hydrogen bonds with appropriate matrix polymers or resins . This interaction enhances the properties of the resulting hybrid materials .
Mode of Action
OAPS interacts with its targets through chemical bonding. The amino functional groups of OAPS can form chemical bonds or hydrogen bonds with appropriate matrix polymers or resins . This interaction leads to the formation of hybrid nanocomposites . The compound’s mode of action is primarily through this bonding, which allows it to enhance the properties of the materials it is incorporated into .
Biochemical Pathways
The compound’s interaction with organic polymeric resins leads to changes in the thermal and mechanical properties of the resulting materials .
Pharmacokinetics
It is known that the compound exhibits good compatibility with diglycidyl ether of bisphenol-a (dgeba) epoxy resin at the molecular level, forming a transparent dgeba/oaps resin . This suggests that the compound may have favorable distribution properties when used in the synthesis of such materials .
Result of Action
The molecular and cellular effects of OAPS’s action primarily involve changes in the properties of the materials it is incorporated into. For instance, the introduction of OAPS into an epoxy system results in low mass loss rate and high char yield . Its initial decomposition temperature seems to be lowered . The compound’s action also leads to the formation of a transparent DGEBA/OAPS resin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of OAPS. For example, the curing reaction of the DGEBA/OAPS prepolymer can occur under low temperatures compared with DGEBA/DDS . Furthermore, the compound shows larger angles with water than the DGEBA/DDS resin, indicating its hydrophobic nature . This suggests that the compound’s action and efficacy may be influenced by factors such as temperature and the presence of water .
Advantages and Limitations for Lab Experiments
Octa(aminophenyl)-T8-silesquioxane has several advantages for laboratory experiments. It is biocompatible and has a high thermal stability, excellent chemical resistance, and high mechanical strength. In addition, this compound is relatively easy to synthesize and can be purified by recrystallization. However, the biochemical and physiological effects of this compound have not been extensively studied, and further research is needed to determine its effects on cells and tissues.
Future Directions
The potential applications of Octa(aminophenyl)-T8-silesquioxane are numerous, and further research is needed to fully explore its possibilities. Possible future directions include the development of new drug delivery systems, catalysts, and sensors based on this compound. In addition, further research is needed to understand the biochemical and physiological effects of this compound on cells and tissues. Finally, the properties of this compound can be further optimized by exploring different synthesis methods and functionalizing the material with additional organic or inorganic components.
Synthesis Methods
Octa(aminophenyl)-T8-silesquioxane can be synthesized using a variety of methods. The most common method involves the reaction of octylamine and silesquioxane in the presence of a base, such as sodium hydroxide. The reaction proceeds by nucleophilic substitution of the amine group of the octylamine for the hydroxyl group of the silesquioxane, forming a covalent bond between the two components. This reaction produces a white solid, which can be purified by recrystallization.
Safety and Hazards
properties
IUPAC Name |
4-[3,5,7,9,11,13,15-heptakis(4-aminophenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48N8O12Si8/c49-33-1-17-41(18-2-33)69-57-70(42-19-3-34(50)4-20-42)60-73(45-25-9-37(53)10-26-45)62-71(58-69,43-21-5-35(51)6-22-43)64-75(47-29-13-39(55)14-30-47)65-72(59-69,44-23-7-36(52)8-24-44)63-74(61-70,46-27-11-38(54)12-28-46)67-76(66-73,68-75)48-31-15-40(56)16-32-48/h1-32H,49-56H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCWMDTVORZLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48N8O12Si8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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